1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
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Overview
Description
1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is a complex organic compound that features a benzo[d]thiazole ring, a piperazine moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and substituted benzaldehydes.
Introduction of the Piperazine Moiety: The benzo[d]thiazole derivative is then reacted with piperazine under suitable conditions, often involving heating and the use of solvents like ethanol or acetonitrile.
Attachment of the Tosyl Group: The final step involves the tosylation of the intermediate product using tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological targets such as enzymes or receptors.
Industrial Applications: The compound may be used in the synthesis of advanced materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and selectivity, while the tosyl group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Bromo-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-mesylpropan-1-one: Similar structure with a mesyl group instead of a tosyl group.
Uniqueness
1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₇H₁₅ClN₄O₃S
- Molecular Weight : 422.9 g/mol
Anticancer Activity
Several studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:
Cell Line | IC50 (μM) | Reference |
---|---|---|
SK-Hep-1 (Liver) | 0.004 | |
MDA-MB-231 (Breast) | Moderate | |
NUGC-3 (Gastric) | Moderate |
These findings suggest that the compound may act as a potent inhibitor of tumor growth, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess antimicrobial properties. The minimal inhibitory concentration (MIC) values for related compounds against various bacterial strains are as follows:
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 | |
Streptococcus pneumoniae | 0.015 | |
Clostridium difficile | High efficiency |
These results highlight the potential of these compounds in treating bacterial infections, particularly those resistant to common antibiotics.
Neuropharmacological Activity
The compound has also been evaluated for its neuropharmacological effects. Studies have reported that similar derivatives can modulate dopamine receptors, which are crucial in various neurological disorders:
This suggests that the compound may have applications in treating conditions such as schizophrenia and Parkinson's disease.
Case Studies
A notable study investigated the synthesis and biological evaluation of various benzothiazole derivatives, including our compound of interest. The results indicated that modifications to the piperazine and tosyl groups significantly affected biological activity, leading to compounds with enhanced potency against cancer cell lines and bacteria.
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-15-3-5-17(6-4-15)31(28,29)14-9-20(27)25-10-12-26(13-11-25)22-24-21-16(2)18(23)7-8-19(21)30-22/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAPSPQGWVOPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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